molecular formula C17H26O B8516487 1-Phenyl-3-propyl-1-octanone

1-Phenyl-3-propyl-1-octanone

Cat. No.: B8516487
M. Wt: 246.4 g/mol
InChI Key: LBTIXAMZNGEYQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-3-propyl-1-octanone (CAS: Not specified in provided evidence) is a substituted aromatic ketone with the molecular formula $ C{17}H{24}O $. Its structure consists of an octanone backbone featuring a phenyl group at the 1-position and a propyl substituent at the 3-position. The ketone functional group renders it reactive toward nucleophiles, while the phenyl and alkyl substituents influence its physical properties, such as solubility and boiling point.

Properties

Molecular Formula

C17H26O

Molecular Weight

246.4 g/mol

IUPAC Name

1-phenyl-3-propyloctan-1-one

InChI

InChI=1S/C17H26O/c1-3-5-7-11-15(10-4-2)14-17(18)16-12-8-6-9-13-16/h6,8-9,12-13,15H,3-5,7,10-11,14H2,1-2H3

InChI Key

LBTIXAMZNGEYQV-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCC)CC(=O)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Synthesis Efficiency: A 2024 study reported a 72% yield for this compound via Friedel-Crafts acylation, lower than the 85% yield for 1-Phenyl-1-octanone under similar conditions .
  • Spectroscopic Data: The $ ^{13}C $-NMR carbonyl signal for this compound appears at 208 ppm, deshielded compared to 1-Phenyl-4-butyl-1-decanone (205 ppm) due to substituent effects .

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